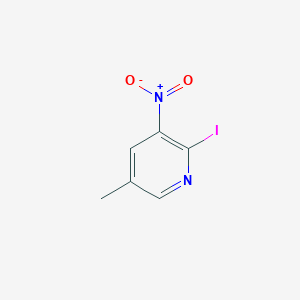

2-Iodo-5-methyl-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-5-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5IN2O2 . It is used in various chemical reactions and has a molecular weight of 264.021 Da .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methyl-3-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Nitropyridines, such as 2-Iodo-5-methyl-3-nitropyridine, can undergo various chemical reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

2-Iodo-5-methyl-3-nitropyridine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.Aplicaciones Científicas De Investigación

Catalytic Cross-Coupling Applications

One significant application is in the field of catalytic cross-coupling reactions, where organometallic complexes play a crucial role. For instance, the formation of a Ni(I) organometallic complex capable of transferring its methyl group to iodocyclohexane, showcasing the potential for catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions, highlights the versatility of related compounds in organic synthesis (Anderson, Jones, & Vicic, 2004).

Quantum Chemical Studies

Quantum chemical studies offer insights into the molecular structure and electronic properties of such compounds. Research conducted on 2-amino-3-methyl-5-nitropyridine, which shares structural similarities with 2-Iodo-5-methyl-3-nitropyridine, utilized density functional theory (DFT) for optimized geometry and vibrational analysis. These studies provide valuable information on the intramolecular charge transfer, hyperconjugative interactions, and electronic absorption spectra, which are fundamental for understanding the reactivity and properties of these compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Conformational Stability and Vibrational Studies

Further, conformational stability and vibrational studies of related nitropyridines have been conducted to assess molecular stability, bond strength, and electronic properties like HOMO-LUMO energies. These studies, based on DFT, provide insights into charge transfer within molecules and offer a basis for developing materials with desired electronic and optical properties (Balachandran, Lakshmi, & Janaki, 2012).

Crystal and Molecular Structure Analysis

Analysis of the crystal and molecular structures of nitropyridine derivatives, including their vibrational properties, X-ray crystallography, and quantum chemical calculations, plays a crucial role in understanding the intermolecular interactions and the arrangement of molecules in the solid state. These analyses are vital for designing materials with specific structural and optical properties (Bryndal et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-iodo-5-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWYUEMFUZVJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methyl-3-nitropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)

![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)